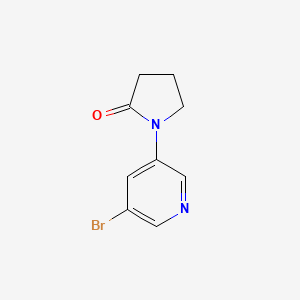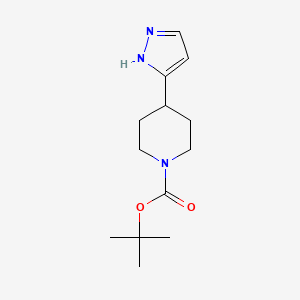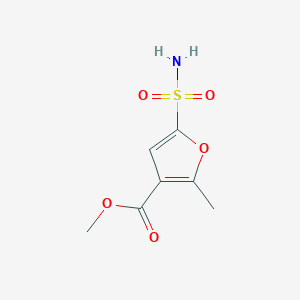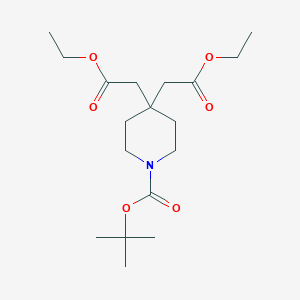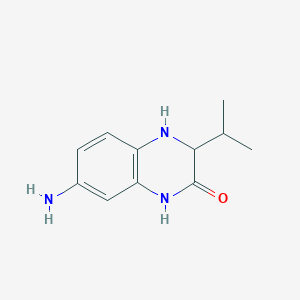
7-Amino-3,4-dihydro-3-isopropylquinoxalin-2(1H)-one
説明
7-Amino-3,4-dihydro-3-isopropylquinoxalin-2(1H)-one , also known by its chemical formula C₁₁H₁₂N₂O , is a heterocyclic compound. It belongs to the quinoxaline family and contains an amino group (NH₂) and an isopropyl (CH(CH₃)₂) substituent. The quinoxaline ring system consists of two fused benzene rings with nitrogen atoms at positions 1 and 4.
Synthesis Analysis
The synthesis of this compound involves several methods, including cyclization reactions. One common approach is the condensation of an appropriate amine with a ketone or aldehyde precursor. Detailed synthetic routes and conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 7-Amino-3,4-dihydro-3-isopropylquinoxalin-2(1H)-one is characterized by the following features:
- A quinoxaline core with nitrogen atoms at positions 1 and 4.
- An amino group (NH₂) attached to position 7.
- An isopropyl group (CH(CH₃)₂) at position 3.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, such as:
- Acylation : The amino group can react with acyl chlorides or anhydrides to form amides.
- Reductive Amination : The ketone or aldehyde functionality can undergo reductive amination to introduce the amino group.
- Substitution Reactions : The isopropyl group may undergo substitution reactions under appropriate conditions.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : Solubility in various solvents (e.g., water, organic solvents) impacts its practical applications.
- Stability : Stability under different conditions (light, temperature, pH) is crucial for storage and handling.
科学的研究の応用
Anticancer Activity
- Synthesis and evaluation of derivatives of 7-amino-4-methylquinolin-2(1H)-one have demonstrated potential anticancer activity. These compounds showed selective activity against cancer cells, with varying effectiveness across different cancer types. Some compounds also exhibited the ability to inhibit cell migration, suggesting their potential as anti-cancerous drugs (Kubica et al., 2018).
Enzyme Inhibition
- A study on 7-Amino-3,4-dihydro-1H-quinolin-2-one showed its ability to inhibit α-carbonic anhydrases without hydrolyzing the lactam ring. This indicates its potential as a new class of enzyme inhibitors with a distinct mechanism compared to other inhibitors (Vullo et al., 2015).
Anticonvulsant Activity
- Research on 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones explored their antagonism of the AMPA receptor. This was proposed as a mode of their anticonvulsant activity, with some compounds showing high binding affinities and anticonvulsant effects (El-Helby et al., 2017).
Synthesis and Bioactivities
- Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones and their bioactivities have been summarized. This includes various synthetic approaches and highlights of their biological activities, offering insights into the potential applications of these compounds in medicinal chemistry (Kristoffersen & Hansen, 2017).
Antimicrobial Activity
- A study on the synthesis and in vitro antibacterial activity of fluoroquinolone derivatives containing 7-amino-3,4-dihydroquinoxalin-2(1H)-one revealed significant growth inhibitory potency against various bacterial strains. This suggests the potential application of these compounds in antimicrobial treatments (Guo et al., 2011).
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is essential for safe handling.
- Handling Precautions : Proper protective equipment and procedures should be followed.
- Environmental Impact : Consider its impact on the environment during disposal.
将来の方向性
Future research could focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Synthesize and study derivatives for improved properties.
- Applications : Explore applications in drug discovery or material science.
特性
IUPAC Name |
7-amino-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-6(2)10-11(15)14-9-5-7(12)3-4-8(9)13-10/h3-6,10,13H,12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRDTWZGQQOROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)
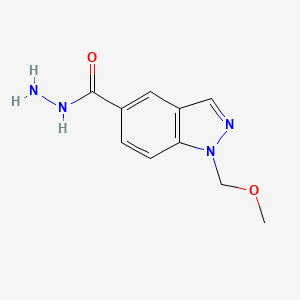

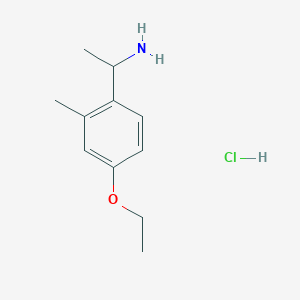
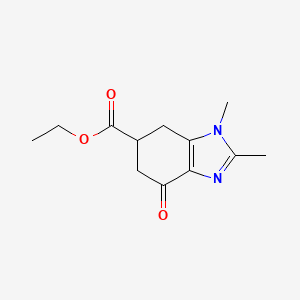

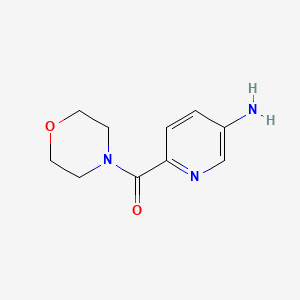
![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)
